molecular formula C6H14N2S B13104428 2-Methylsulfanylmethyl-piperazine

2-Methylsulfanylmethyl-piperazine

Cat. No.: B13104428
M. Wt: 146.26 g/mol
InChI Key: MQXPHUDNQJRGRA-UHFFFAOYSA-N
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Description

2-Methylsulfanylmethyl-piperazine is an organic compound with the molecular formula C6H14N2S. It is a derivative of piperazine, a heterocyclic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylsulfanylmethyl-piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. Intermolecular and intramolecular cyclization of aminoethylethanolamine and diethylenetriamine are commonly used methods. These processes are preferred due to their high selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Methylsulfanylmethyl-piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the piperazine ring .

Scientific Research Applications

2-Methylsulfanylmethyl-piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylsulfanylmethyl-piperazine involves its interaction with specific molecular targets. For instance, piperazine compounds are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the paralysis of certain parasites . The exact molecular pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

2-Methylsulfanylmethyl-piperazine can be compared with other piperazine derivatives such as:

  • 1-Methylpiperazine
  • 2-Ethylpiperazine
  • 4-Methylpiperazine

Uniqueness: What sets this compound apart is the presence of the methylsulfanyl group, which can impart unique chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

Molecular Formula

C6H14N2S

Molecular Weight

146.26 g/mol

IUPAC Name

2-(methylsulfanylmethyl)piperazine

InChI

InChI=1S/C6H14N2S/c1-9-5-6-4-7-2-3-8-6/h6-8H,2-5H2,1H3

InChI Key

MQXPHUDNQJRGRA-UHFFFAOYSA-N

Canonical SMILES

CSCC1CNCCN1

Origin of Product

United States

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